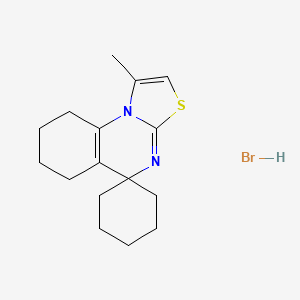
Bis(dimethylglyoximato)N-2(5-trifluoromethyltetrazolato)(tri-n-butylphosphine)cobalt(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(dimethylglyoximato)N-2(5-trifluoromethyltetrazolato)(tri-n-butylphosphine)cobalt(III) is a coordination compound that features a cobalt(III) center. This compound is notable for its unique structure, which includes dimethylglyoximato ligands, a trifluoromethyltetrazolato ligand, and a tri-n-butylphosphine ligand. The combination of these ligands imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(dimethylglyoximato)N-2(5-trifluoromethyltetrazolato)(tri-n-butylphosphine)cobalt(III) typically involves the reaction of cobalt(III) salts with dimethylglyoxime, trifluoromethyltetrazole, and tri-n-butylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Bis(dimethylglyoximato)N-2(5-trifluoromethyltetrazolato)(tri-n-butylphosphine)cobalt(III) can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt center can participate in redox reactions, altering its oxidation state.
Substitution Reactions: Ligands can be replaced by other ligands under appropriate conditions.
Coordination Reactions: The compound can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various ligands. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired reaction outcome.
Major Products Formed
The major products formed from reactions involving Bis(dimethylglyoximato)N-2(5-trifluoromethyltetrazolato)(tri-n-butylphosphine)cobalt(III) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cobalt(IV) complexes, while substitution reactions may result in the formation of new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Bis(dimethylglyoximato)N-2(5-trifluoromethyltetrazolato)(tri-n-butylphosphine)cobalt(III) has several scientific research applications, including:
Catalysis: The compound can act as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Material Science: It is used in the development of new materials with specific electronic, magnetic, or optical properties.
Medicinal Chemistry: The compound is studied for its potential therapeutic applications, including its ability to interact with biological molecules and its potential use in drug delivery systems.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of cobalt and the effects of different ligands on the properties of the metal center.
Mecanismo De Acción
The mechanism of action of Bis(dimethylglyoximato)N-2(5-trifluoromethyltetrazolato)(tri-n-butylphosphine)cobalt(III) involves its ability to coordinate with other molecules and participate in redox reactions. The cobalt center can undergo changes in its oxidation state, which can influence the reactivity and stability of the compound. The ligands play a crucial role in stabilizing the cobalt center and modulating its chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
Bis(dimethylglyoximato)cobalt(III): This compound lacks the trifluoromethyltetrazolato and tri-n-butylphosphine ligands, resulting in different chemical properties.
Bis(dimethylglyoximato)N-2(5-methyltetrazolato)(tri-n-butylphosphine)cobalt(III): This compound has a similar structure but with a methyltetrazolato ligand instead of a trifluoromethyltetrazolato ligand.
Uniqueness
The presence of the trifluoromethyltetrazolato ligand in Bis(dimethylglyoximato)N-2(5-trifluoromethyltetrazolato)(tri-n-butylphosphine)cobalt(III) imparts unique electronic and steric properties to the compound, making it distinct from other similar compounds
Propiedades
Fórmula molecular |
C22H42CoF3N8O4P+ |
|---|---|
Peso molecular |
629.5 g/mol |
Nombre IUPAC |
cobalt(3+);(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;tributylphosphanium;5-(trifluoromethyl)-1,2,3-triaza-4-azanidacyclopenta-2,5-diene |
InChI |
InChI=1S/C12H27P.2C4H8N2O2.C2F3N4.Co/c1-4-7-10-13(11-8-5-2)12-9-6-3;2*1-3(5-7)4(2)6-8;3-2(4,5)1-6-8-9-7-1;/h4-12H2,1-3H3;2*7-8H,1-2H3;;/q;;;-1;+3/p-1/b;2*5-3+,6-4+;; |
Clave InChI |
QWDFCNYJCLLKBB-DVTASQICSA-M |
SMILES isomérico |
CCCC[PH+](CCCC)CCCC.C/C(=N\O)/C(=N/[O-])/C.C/C(=N\O)/C(=N/[O-])/C.C1(=NN=N[N-]1)C(F)(F)F.[Co+3] |
SMILES canónico |
CCCC[PH+](CCCC)CCCC.CC(=NO)C(=N[O-])C.CC(=NO)C(=N[O-])C.C1(=NN=N[N-]1)C(F)(F)F.[Co+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


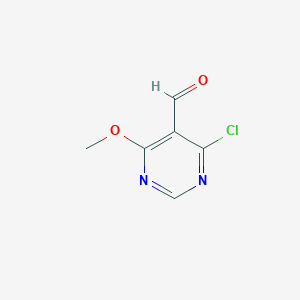
![1-(2-Fluoro-6-(pyrrolidin-1-yl)phenyl)-3-(3-(1-(2-hydroxyethyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl)phenyl)urea](/img/structure/B13095137.png)
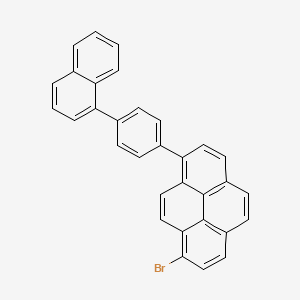
![4-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095163.png)

![Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13095173.png)

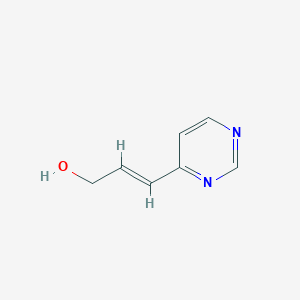

![3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B13095188.png)
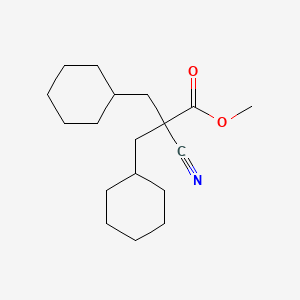
![(((2S,3S,5R)-5-(2,4-Dioxo-5-((E)-3-(5-((3aS,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoricacid](/img/structure/B13095200.png)

